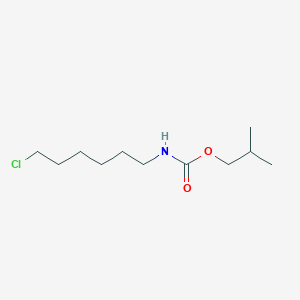

2-Methylpropyl (6-chlorohexyl)carbamate

Description

Structure

3D Structure

Properties

CAS No. |

62568-65-4 |

|---|---|

Molecular Formula |

C11H22ClNO2 |

Molecular Weight |

235.75 g/mol |

IUPAC Name |

2-methylpropyl N-(6-chlorohexyl)carbamate |

InChI |

InChI=1S/C11H22ClNO2/c1-10(2)9-15-11(14)13-8-6-4-3-5-7-12/h10H,3-9H2,1-2H3,(H,13,14) |

InChI Key |

ANQQRCSBCFHGOL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)COC(=O)NCCCCCCCl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 Methylpropyl 6 Chlorohexyl Carbamate

Classical Approaches to Carbamate (B1207046) Synthesis Relevant to Alkyl Halide and Alcohol Precursors

Traditional methods for carbamate synthesis have been widely employed for decades, providing robust and well-understood pathways. These approaches often involve reactive and sometimes hazardous intermediates but are foundational to the field.

Reaction of Alkyl Isocyanates with Alcohols for Carbamate Formation

One of the most direct and common methods for forming the carbamate linkage is the reaction between an isocyanate and an alcohol. nih.govkuleuven.be This reaction, often referred to as urethane (B1682113) formation, is typically efficient and proceeds via nucleophilic addition. The alcohol's oxygen atom attacks the electrophilic carbon of the isocyanate group, followed by a proton transfer to the nitrogen atom. nih.gov

For the specific synthesis of 2-Methylpropyl (6-chlorohexyl)carbamate, this pathway would involve the reaction of 6-chlorohexyl isocyanate with 2-methylpropan-1-ol (isobutanol).

Reaction Scheme:

6-chlorohexyl isocyanate + 2-methylpropan-1-ol → this compound

The reactivity of the isocyanate is influenced by its substituents; electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon and increase reactivity. nih.gov The reaction is often carried out in an aprotic solvent and can be catalyzed by tertiary amines or organometallic compounds, such as tin carboxylates, to increase the reaction rate. rsc.org

| Feature | Description |

|---|---|

| Mechanism | Nucleophilic addition of the alcohol to the isocyanate's N=C bond. kuleuven.be |

| Precursors for Target Molecule | 6-chlorohexyl isocyanate and 2-methylpropan-1-ol. |

| Conditions | Typically performed in aprotic solvents; can be uncatalyzed or catalyzed by bases (e.g., tertiary amines) or organometallic compounds. rsc.org |

| Advantages | High efficiency, direct formation of the carbamate bond, generally high yields. |

| Disadvantages | Requires handling of isocyanates, which can be toxic and moisture-sensitive. |

Amination and Subsequent Carbonylation Strategies using CO2 and Amines

A significant classical approach that aligns with greener principles is the three-component coupling of an amine, carbon dioxide (CO2), and an alkyl halide. organic-chemistry.orgresearchgate.net This method avoids the pre-formation and handling of toxic isocyanates by utilizing CO2 as a C1 source. nih.gov

In the context of this compound, the synthesis would proceed by reacting 6-chlorohexylamine with CO2 to form a carbamate salt intermediate. This intermediate is then alkylated in situ by an appropriate 2-methylpropyl halide (e.g., isobutyl bromide).

Reaction Scheme:

6-chlorohexylamine + CO₂ + Base → [6-chlorohexylcarbamate]⁻ [Base-H]⁺

[6-chlorohexylcarbamate]⁻ [Base-H]⁺ + 2-methylpropyl halide → this compound + Base·HX

Research has shown that this reaction can be efficiently carried out under mild conditions using cesium carbonate (Cs₂CO₃) as the base and tetrabutylammonium (B224687) iodide (TBAI) as an additive in a solvent like DMF. organic-chemistry.orgresearchgate.net This protocol is effective for a wide range of amines and alkyl halides and notably prevents common side reactions such as the N-alkylation of the starting amine. organic-chemistry.org

Exploration of Phosgene-Based Reagents and Phosgene-Free Alternatives

Historically, phosgene (B1210022) (COCl₂) was a dominant reagent in carbamate synthesis. uantwerpen.be Its high reactivity allowed for several synthetic pathways, though its extreme toxicity has driven the development of alternatives. uantwerpen.be A safer, solid, and easier-to-handle substitute is triphosgene (B27547) (bis(trichloromethyl) carbonate). nih.govguidechem.com

Phosgene-Based Routes:

Chloroformate Intermediate: Phosgene reacts with an alcohol (2-methylpropan-1-ol) to form a chloroformate (2-methylpropyl chloroformate). This stable intermediate then reacts with an amine (6-chlorohexylamine) in the presence of a base to yield the final carbamate. acs.org

Carbamoyl (B1232498) Chloride Intermediate: Phosgene reacts with the amine to form a carbamoyl chloride, which subsequently reacts with the alcohol to produce the carbamate.

Triphosgene can be used as a direct substitute for phosgene in these reactions, often activated by a nucleophile like a tertiary amine. guidechem.com

Phosgene-Free Alternatives: The significant hazards associated with phosgene chemistry have spurred the adoption of safer carbonyl sources. Dimethyl carbonate (DMC) is a prominent green alternative. core.ac.ukunive.it It is non-toxic and can be produced via phosgene-free routes. iupac.org The reaction of an amine with DMC, often requiring a catalyst and elevated temperatures, produces the corresponding methyl carbamate, which can then be transesterified if a different alcohol group is desired. For direct synthesis, reacting 6-chlorohexylamine with di-(2-methylpropyl) carbonate would be a phosgene-free approach.

| Reagent | Type | Key Characteristics | Reaction Pathway Example |

|---|---|---|---|

| Phosgene (COCl₂) | Phosgene-Based | Highly reactive, extremely toxic gas. | Forms chloroformate with alcohol, then reacts with amine. |

| Triphosgene | Phosgene-Based | Stable, crystalline solid; safer to handle than phosgene but still highly toxic. nih.gov | Acts as a phosgene equivalent in situ. guidechem.com |

| Dimethyl Carbonate (DMC) | Phosgene-Free | Green reagent, non-toxic, requires catalysis and/or higher temperatures. core.ac.ukunive.it | Direct carbamoylation of amine. researchgate.net |

Modern Synthetic Innovations and Green Chemistry Aspects in Carbamate Formation

Contemporary research focuses on developing synthetic methods that are not only efficient but also environmentally benign, minimizing waste and avoiding toxic reagents. These innovations often rely on catalysis and the use of sustainable starting materials.

CO2 Fixation and Catalytic Carbonylation Routes

The utilization of CO2 as a renewable, non-toxic, and abundant C1 feedstock is a primary goal of green chemistry. mdpi.comresearchgate.net Modern methods aim to catalyze the direct synthesis of carbamates from CO2, an amine, and an alcohol, which is challenging due to the formation of water as a byproduct and the resulting unfavorable reaction equilibrium.

Catalytic CO2 Fixation: Various catalytic systems have been developed to overcome these challenges. Basic catalysts can facilitate the reaction between amines, alcohols, and CO2 under mild pressure, even without dehydrating agents. rsc.org For instance, cobalt-based polyoxometalate metal-organic frameworks have been used to catalyze the synthesis of various carbamates from CO2, amines, and alcohols in a one-pot setup under pressure. The reaction typically involves the formation of a carbamic acid intermediate from the amine and CO2, followed by a catalyzed dehydrative condensation with the alcohol.

Catalytic Carbonylation: An alternative approach is the oxidative carbonylation of amines and alcohols using carbon monoxide (CO) in the presence of an oxidant. rsc.org Transition metal catalysts, such as rhodium or palladium complexes, are effective for this transformation. rsc.org This method allows for the synthesis of a broad range of carbamates under relatively mild conditions, using CO as the carbonyl source.

Utilization of Activated Mixed Carbonates and Alkoxycarbonylating Agents

To circumvent the use of phosgene while maintaining high reactivity under mild conditions, various alkoxycarbonylating agents based on activated mixed carbonates have been developed. acs.orgnih.gov These reagents are often prepared from an alcohol and a stable, less hazardous carbonylating agent, and they subsequently react efficiently with amines to form carbamates.

A widely used reagent in this class is N,N'-disuccinimidyl carbonate (DSC). nih.gov The synthesis proceeds in a two-step, one-pot sequence. First, the alcohol (2-methylpropan-1-ol) reacts with DSC in the presence of a base like triethylamine (B128534) to form a mixed succinimide (B58015) carbonate. nih.govresearchgate.net This activated intermediate is stable but readily reacts with an amine (6-chlorohexylamine) to provide the desired carbamate in high yield under mild conditions. nih.govnih.gov The N-hydroxysuccinimide byproduct is water-soluble and easily removed during workup.

Other similar activating agents include:

p-Nitrophenyl chloroformate (PNPCOCl): Reacts with an alcohol to form a p-nitrophenyl-based mixed carbonate, which is an effective alkoxycarbonylating agent for amines. acs.orgnih.gov

Di(2-pyridyl) carbonate (DPC): Used to generate mixed carbonates that react smoothly with amines. nih.gov

These methods are particularly valuable in medicinal chemistry and for the synthesis of complex molecules due to their mildness and high functional group tolerance. nih.govresearchgate.net

Table of Compounds

| Compound Name |

|---|

| This compound |

| 6-chlorohexylamine |

| 2-methylpropan-1-ol (isobutanol) |

| 6-chlorohexyl isocyanate |

| Carbon dioxide |

| 2-methylpropyl halide (isobutyl halide) |

| Cesium carbonate |

| Tetrabutylammonium iodide |

| Phosgene |

| Triphosgene (bis(trichloromethyl) carbonate) |

| 2-methylpropyl chloroformate |

| Dimethyl carbonate |

| Di-(2-methylpropyl) carbonate |

| Carbon monoxide |

| N,N'-disuccinimidyl carbonate |

| Triethylamine |

| N-hydroxysuccinimide |

| p-Nitrophenyl chloroformate |

| Di(2-pyridyl) carbonate |

One-Pot Synthesis Approaches to Carbamate Derivatives

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and simplified procedures by avoiding the isolation of intermediates. For the synthesis of this compound, a one-pot approach is highly feasible, primarily through two main pathways: the reaction of 6-chlorohexyl isocyanate with isobutanol, or the reaction of isobutyl chloroformate with 6-chlorohexylamine.

A prevalent one-pot method for N-alkyl carbamate synthesis involves the three-component coupling of an amine, carbon dioxide (CO2), and an alkyl halide. organic-chemistry.org In the context of this compound, this would conceptually involve the reaction of 6-chlorohexylamine, CO2, and an isobutyl halide. This reaction is typically facilitated by a base, such as cesium carbonate, and often in the presence of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI). organic-chemistry.org The base is crucial for the formation of the carbamate anion from the amine and CO2, which then undergoes nucleophilic attack on the alkyl halide. nih.gov This method is advantageous as it avoids the handling of toxic and corrosive reagents like phosgene and its derivatives.

Another effective one-pot strategy involves the in situ generation of a carbamoyl chloride. This can be achieved by reacting an amine with a phosgene equivalent, followed by the addition of an alcohol. nih.gov For the target molecule, 6-chlorohexylamine could be reacted with a reagent like triphosgene in the presence of a base to form 6-chlorohexyl isocyanate in situ. Subsequent addition of isobutanol to the reaction mixture would then yield this compound.

The direct reaction of an isocyanate with an alcohol is a fundamental and widely used method for carbamate synthesis. nih.gov If 6-chlorohexyl isocyanate is readily available or can be synthesized separately, its direct reaction with isobutanol in a suitable solvent would provide a straightforward route to the desired product.

Detailed Mechanistic Studies of Carbamate Bond Formation Reactions

The formation of the carbamate bond in this compound can proceed through different mechanisms depending on the chosen synthetic route.

From Isocyanate and Alcohol: The reaction between an isocyanate (R-N=C=O) and an alcohol (R'-OH) is a well-studied nucleophilic addition reaction. The lone pair of electrons on the alcohol's oxygen atom attacks the electrophilic carbon atom of the isocyanate group. This is generally considered a concerted process, although a stepwise mechanism involving a zwitterionic intermediate is also possible, particularly in the presence of a catalyst. The reaction is often catalyzed by both acids and bases. Basic catalysts, such as tertiary amines, function by activating the alcohol through hydrogen bonding, increasing its nucleophilicity. The generally accepted mechanism involves the initial formation of a complex between the isocyanate and the alcohol, followed by a proton transfer to yield the carbamate. nih.gov Electron-withdrawing groups on the isocyanate increase its reactivity, while bulky substituents on either the isocyanate or the alcohol can hinder the reaction. nih.gov

From Chloroformate and Amine: The synthesis of carbamates from a chloroformate (R'-O-CO-Cl) and an amine (R-NH2) proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the amine acts as a nucleophile, attacking the carbonyl carbon of the chloroformate. This is followed by the elimination of a chloride ion to form the carbamate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. The reaction of isobutyl chloroformate with 6-chlorohexylamine would follow this pathway. A potential side reaction in this method is the formation of a symmetrical urea (B33335) if the starting amine reacts with the carbamate product. sci-hub.se

From Amine, CO2, and Alkyl Halide: In the three-component coupling reaction, the amine first reacts with CO2 in the presence of a base to form a carbamate salt. This carbamate anion then acts as a nucleophile and attacks the alkyl halide in an SN2 reaction to form the final carbamate ester. nih.gov The efficiency of this step is dependent on the nature of the alkyl halide and the reaction conditions.

Optimization of Reaction Conditions and Isolation Procedures for Laboratory Synthesis

The successful laboratory synthesis of this compound relies on the careful optimization of reaction conditions and the implementation of effective isolation and purification procedures.

Optimization of Reaction Conditions:

Several parameters can be adjusted to maximize the yield and purity of the desired carbamate.

Temperature: The optimal reaction temperature will depend on the chosen synthetic route. For the reaction of isocyanates with alcohols, moderately elevated temperatures may be required to achieve a reasonable reaction rate, particularly with sterically hindered reactants. However, excessively high temperatures can lead to side reactions, such as the formation of allophanates (reaction of the carbamate product with another molecule of isocyanate). mdpi.com For the synthesis from amines, CO2, and alkyl halides, temperatures around 70°C have been found to be effective, while higher temperatures may favor undesired N-alkylation byproducts. nih.gov

Reaction Time: The reaction time should be sufficient to ensure complete conversion of the starting materials. This can be monitored using techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

Stoichiometry of Reactants: The molar ratio of the reactants is a critical factor. In the reaction of an isocyanate with an alcohol, a slight excess of the alcohol may be used to ensure complete consumption of the isocyanate. In the three-component coupling reaction, the ratio of amine to alkyl halide and the concentration of CO2 can be optimized to maximize carbamate formation and minimize side products.

Catalyst: The choice and concentration of a catalyst, if used, can significantly impact the reaction rate and selectivity. For isocyanate-alcohol reactions, common catalysts include tertiary amines and organotin compounds. In the CO2-based synthesis, the choice of base (e.g., cesium carbonate) and phase-transfer catalyst is important. organic-chemistry.org

Solvent: The solvent should be inert to the reactants and products and should be able to dissolve the starting materials. Common solvents for carbamate synthesis include aprotic polar solvents like dimethylformamide (DMF), as well as less polar solvents like toluene (B28343) or dichloromethane, depending on the specific reaction.

The following table summarizes key parameters for the optimization of carbamate synthesis based on analogous reactions found in the literature.

| Parameter | Typical Range/Value | Rationale |

| Temperature | 25 - 100 °C | To balance reaction rate with the prevention of side reactions. |

| Reaction Time | 1 - 24 hours | To ensure complete conversion of starting materials. |

| Reactant Ratio | 1:1 to 1:1.2 (e.g., Isocyanate:Alcohol) | To drive the reaction to completion and consume the limiting reagent. |

| Catalyst Loading | 0.1 - 5 mol% | To achieve a sufficient reaction rate without promoting side reactions. |

| Solvent | Aprotic solvents (e.g., DMF, THF, Toluene) | To provide a suitable reaction medium without interfering with the reaction. |

Isolation and Purification Procedures:

Once the reaction is complete, the this compound must be isolated from the reaction mixture and purified.

Work-up: A typical work-up procedure involves quenching the reaction, for example, by adding water or a dilute acid. The product is then extracted into an organic solvent. The organic layer is washed with water and brine to remove any water-soluble impurities and byproducts. For instance, in a synthesis involving isobutyl chloroformate, an aqueous wash with a mild base like sodium bicarbonate can be used to remove any unreacted chloroformate and acidic byproducts. sci-hub.se

Drying and Concentration: The organic extract is then dried over an anhydrous drying agent, such as magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Purification: The crude product can be purified by several methods:

Recrystallization: If the product is a solid at room temperature, recrystallization from a suitable solvent or solvent mixture is an effective purification technique. The choice of solvent is critical; the desired compound should be soluble in the hot solvent and sparingly soluble in the cold solvent.

Column Chromatography: For liquid products or solids that are difficult to recrystallize, column chromatography on silica (B1680970) gel is a common purification method. A suitable eluent system (a mixture of a nonpolar and a polar solvent, such as hexane (B92381) and ethyl acetate) is used to separate the desired product from impurities based on their different polarities.

The purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Mechanistic Investigations of Non Biological Transformation Pathways of 2 Methylpropyl 6 Chlorohexyl Carbamate

Abiotic Hydrolysis Mechanisms and Kinetic Studies under Various Conditions

The abiotic hydrolysis of 2-Methylpropyl (6-chlorohexyl)carbamate involves the cleavage of the carbamate (B1207046) ester linkage. This process is significantly influenced by pH. Generally, carbamate hydrolysis can proceed through neutral, acid-catalyzed, and base-catalyzed pathways. nih.gov

Under neutral conditions (pH 7), the reaction with water is typically slow. core.ac.uk However, the rate of hydrolysis for carbamates is known to increase significantly in alkaline environments. core.ac.uk For N-substituted carbamates, the base-catalyzed hydrolysis (BAC2 mechanism) involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the carbamate group. This leads to the formation of an unstable intermediate that subsequently breaks down to yield 2-methylpropan-1-ol, 6-chlorohexylamine, and carbonate.

Hydrolysis Half-life of Carbaryl at 25°C

| pH | Half-life |

|---|---|

| 6.0 | 1500 days |

| 7.0 | 150 days |

| 8.0 | 15 days |

| 9.0 | 1.5 days |

Data is illustrative and based on a structurally related carbamate.

The presence of the 6-chlorohexyl group is not expected to significantly alter the primary hydrolysis mechanism at the carbamate ester linkage, although it may have minor electronic effects on the reaction rate.

Photochemical Degradation Pathways and Photostability Assessment

The photochemical degradation of this compound can occur through direct photolysis, where the molecule absorbs ultraviolet (UV) radiation, or indirect photolysis, involving reactions with photochemically generated reactive species. The carbamate moiety and the carbon-chlorine bond are the most likely sites for photochemical reactions.

Direct photolysis may lead to the homolytic cleavage of the N-C(O) bond or the O-C bond of the carbamate group, generating radical intermediates. Another potential pathway is the cleavage of the C-Cl bond, which is susceptible to photolysis. researchgate.net The energy from UV radiation can excite the molecule to a higher energy state, leading to bond dissociation. The quantum yield, a measure of the efficiency of a photochemical process, is a key parameter in assessing photostability. While specific quantum yields for this compound are not documented, studies on other N-arylcarbamates have reported quantum yields for photodecomposition. researchgate.net

Indirect photolysis involves reactions with transient species such as hydroxyl radicals (•OH), which are formed in sunlit natural waters. nih.gov These radicals can abstract hydrogen atoms from the alkyl chains or add to the carbonyl group, initiating a cascade of degradation reactions. The presence of natural photosensitizers, like dissolved organic matter, can also accelerate the photochemical degradation process. researchgate.net

Potential photochemical degradation pathways include:

Photo-Fries rearrangement: Migration of the alkoxycarbonyl group.

Photo-cleavage: Fragmentation of the carbamate linkage to form isocyanates and alcohols.

Dehalogenation: Cleavage of the carbon-chlorine bond to form a carbon-centered radical.

Thermal Decomposition Profiles and Energy Landscape Analysis

The thermal stability of this compound is determined by the strength of its chemical bonds. The carbamate linkage is typically the most thermally labile part of the molecule. Thermal decomposition can proceed through several pathways, primarily the dissociation of the urethane (B1682113) bond. libretexts.org

At elevated temperatures, the carbamate can decompose via two main routes:

Reversible dissociation: Breaking of the N-C(O)O bond to form an isocyanate (6-chlorohexyl isocyanate) and an alcohol (2-methylpropan-1-ol).

Irreversible elimination: A concerted reaction involving a six-membered transition state to produce an amine (6-chlorohexylamine), an alkene (isobutylene), and carbon dioxide.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are techniques used to study the thermal decomposition profile and determine the temperatures at which these degradation processes occur. researchgate.netiitk.ac.inmt.comtainstruments.com While a specific energy landscape analysis for this compound is not available, studies on similar carbamates indicate that the decomposition temperatures and the prevalence of each pathway are highly dependent on the structure of the alkyl and alcohol groups. libretexts.org

The following table presents hypothetical thermal decomposition data based on general knowledge of carbamate stability.

Hypothetical Thermal Decomposition Data

| Parameter | Value |

|---|---|

| Onset of Decomposition (Tonset) | ~150 - 200 °C |

| Major Decomposition Step | ~200 - 300 °C |

| Primary Products | 6-chlorohexyl isocyanate, 2-methylpropan-1-ol, 6-chlorohexylamine, isobutylene, CO2 |

This data is hypothetical and for illustrative purposes only.

Oxidative and Reductive Stability Studies in Controlled Chemical Environments

The oxidative and reductive stability of this compound is influenced by the presence of both the carbamate group and the chloroalkyl chain.

Oxidative Stability: The compound can be susceptible to oxidation by strong oxidizing agents. In controlled chemical environments, reactive oxygen species like hydroxyl radicals can initiate degradation. The reaction with •OH radicals is a significant pathway for the degradation of many organic pollutants. nih.govnih.gov The reaction likely proceeds via hydrogen abstraction from the N-alkyl or O-alkyl groups, or from the carbon atom adjacent to the chlorine. This initial step leads to the formation of carbon-centered radicals that can further react with oxygen to form peroxy radicals, ultimately leading to the formation of carbonyl compounds, alcohols, and cleavage of the carbamate linkage.

Reductive Stability: The presence of the chlorine atom on the hexyl chain makes the molecule susceptible to reductive dehalogenation. core.ac.uknih.gov In controlled reductive environments, for example, in the presence of zero-valent iron (Fe0), the C-Cl bond can be cleaved. core.ac.uknih.gov This process involves the transfer of electrons to the chlorinated compound, leading to the displacement of the chloride ion and its replacement with a hydrogen atom. This would transform the 6-chlorohexyl group into a hexyl group. The carbamate group itself is generally stable under reducing conditions.

Elucidation of Non-Enzymatic Intermediate Species and Transformation Products

The non-enzymatic degradation of this compound can lead to a variety of intermediate species and final transformation products, depending on the degradation pathway. These can be identified and characterized using techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govhpst.czmetwarebio.com

Based on the degradation mechanisms discussed, the following transformation products can be anticipated:

From Hydrolysis:

2-Methylpropan-1-ol

6-Chlorohexylamine

Carbon dioxide

From Photochemical Degradation:

6-Chlorohexyl isocyanate

2-Methylpropan-1-ol

Products of photo-Fries rearrangement (hydroxylated and aminocarbonyl derivatives)

Hexylcarbamate derivatives (from dehalogenation)

From Thermal Decomposition:

6-Chlorohexyl isocyanate

2-Methylpropan-1-ol

6-Chlorohexylamine

Isobutylene

Carbon dioxide

From Oxidative Degradation:

Hydroxylated derivatives

Carbonyl compounds (aldehydes, ketones) resulting from oxidation of the alkyl chains

Cleavage products of the carbamate ester.

From Reductive Degradation:

2-Methylpropyl (hexyl)carbamate (from dehalogenation)

Chloride ions

Mass spectrometry fragmentation patterns of carbamates often show a characteristic neutral loss corresponding to the isocyanate moiety, which can be a key indicator in identifying degradation products. nih.govnih.gov For this compound, fragmentation would likely involve the loss of 6-chlorohexyl isocyanate or related fragments.

Advanced Theoretical and Computational Studies of 2 Methylpropyl 6 Chlorohexyl Carbamate

Quantum Chemical Characterization of Molecular and Electronic Structure

Quantum chemical methods are instrumental in elucidating the fundamental molecular and electronic properties of 2-Methylpropyl (6-chlorohexyl)carbamate. These calculations provide a detailed picture of the molecule's geometry, the distribution of electrons, and the nature of its chemical bonds.

Computational studies on similar carbamate (B1207046) monomers have shown that the carbamate unit tends to be planar, which is attributed to the delocalization of π-electrons across the O-C-N backbone. nih.govacs.org This planarity results in two primary conformations: trans and cis. For many carbamates, the trans configuration is energetically favored. chemrxiv.org A potential energy surface (PES) scan can be computationally generated by systematically rotating the dihedral angles of the carbamate group and calculating the corresponding energy at each point. This allows for the identification of energy minima, corresponding to stable conformers, and transition states that separate them.

Table 1: Representative Calculated Rotational Barriers for a Generic Carbamate Linkage

| Rotation | Dihedral Angle | Energy Barrier (kcal/mol) |

|---|---|---|

| C-N Bond | ω (O=C-N-H) | 15 - 20 |

Note: The values in this table are illustrative and based on general findings for carbamate compounds. Specific values for this compound would require dedicated computational studies.

Understanding the distribution of electronic charge within this compound is crucial for predicting its reactivity and intermolecular interactions. Methods such as Natural Bond Orbital (NBO) analysis and Quantum Theory of Atoms in Molecules (QTAIM) are employed to quantify the atomic charges and analyze the nature of the chemical bonds.

These analyses typically reveal that the oxygen and nitrogen atoms of the carbamate group, as well as the chlorine atom, are regions of negative electrostatic potential due to their high electronegativity. Conversely, the carbonyl carbon and the carbons attached to the nitrogen and chlorine atoms exhibit a partial positive charge. This charge separation makes the molecule polar and susceptible to nucleophilic and electrophilic attack at different sites. The bonding analysis further confirms the partial double bond character of the C-N bond in the carbamate linkage, which contributes to its planarity. chemrxiv.org

Table 2: Illustrative Natural Population Analysis (NPA) Charges for Key Atoms in this compound

| Atom | Representative NPA Charge (a.u.) |

|---|---|

| Carbonyl Carbon (C=O) | +0.6 to +0.8 |

| Carbonyl Oxygen (C=O) | -0.5 to -0.7 |

| Nitrogen (N-H) | -0.4 to -0.6 |

Note: These charge values are representative examples based on computational studies of similar molecules. The actual charges would depend on the specific computational method and basis set used.

Computational Modeling of Reaction Mechanisms Relevant to Synthesis and Abiotic Degradation

Computational modeling is a valuable tool for investigating the detailed pathways of chemical reactions. For this compound, this includes elucidating the mechanisms of its synthesis and potential abiotic degradation routes.

The synthesis of carbamates often involves the reaction of an alcohol with an isocyanate or the reaction of an amine with a chloroformate. Computational studies can map the entire reaction pathway, from reactants to products, through the identification of key intermediates and transition states. A transition state is a high-energy structure that represents the energy barrier that must be overcome for a reaction to occur. By characterizing the geometry and vibrational frequencies of the transition state, chemists can gain a deeper understanding of the reaction mechanism. For instance, the synthesis of a carbamate via an SN2-type reaction would involve a transition state where the new bond is forming while the leaving group is departing. rsc.org

These energetic parameters are crucial for predicting the kinetics of the reaction. A lower activation energy implies a faster reaction rate. The Arrhenius equation can be used in conjunction with the calculated activation energy to estimate the rate constant of the reaction at a given temperature. Such predictions are vital for optimizing reaction conditions in industrial synthesis or for assessing the environmental persistence of the compound. For example, computational studies on carbamate formation have explored the feasibility of different reaction pathways, such as single-step and multi-step mechanisms. epa.govresearchgate.net Similarly, the abiotic degradation of carbamates, which can occur through hydrolysis, can be modeled to predict their environmental fate. nih.govbohrium.com

Spectroscopic Property Prediction and Validation through Computational Methods

Computational methods are widely used to predict various spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. nih.govacs.org These predictions are invaluable for interpreting experimental spectra and for confirming the structure of a synthesized compound.

By calculating the magnetic shielding tensors of the nuclei, it is possible to predict the chemical shifts in NMR spectroscopy. nih.govchemrxiv.org Similarly, by computing the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. nih.govchemrxiv.org The accuracy of these predicted spectra is often high enough to distinguish between different isomers or conformers of a molecule. Comparing the computationally predicted spectra with experimentally obtained spectra serves as a powerful validation of both the computational model and the experimental results. acs.org

Table 3: Hypothetical Comparison of Experimental and Computationally Predicted ¹³C NMR Chemical Shifts for Selected Carbons in this compound

| Carbon Atom | Experimental δ (ppm) | Predicted δ (ppm) |

|---|---|---|

| Carbonyl (C=O) | 156.5 | 157.2 |

| Methylene adjacent to O | 65.2 | 64.8 |

| Methylene adjacent to N | 41.8 | 42.5 |

Note: This table presents hypothetical data to illustrate the typical agreement between experimental and computationally predicted NMR chemical shifts. Actual data would require specific experimental and computational work on this compound.

this compound | C11H22ClNO2 | ChemSpider this compound. Structure, properties, spectra, suppliers and links for: this compound. http://www.chemspider.com/Chemical-Structure.14081031.html Isobutyl Chloroformate - an overview | ScienceDirect Topics Isobutyl chloroformate is a useful reagent for the preparation of N-acylamino acid esters, N-alkoxy-carbonylamino acids and peptides. For ... https://www.sciencedirect.com/topics/chemistry/isobutyl-chloroformate Isobutyl carbamate | C5H11NO2 | ChemSpider Structure, properties, spectra, suppliers and links for: Isobutyl carbamate, 543-28-2. http://www.chemspider.com/Chemical-Structure.10515.html Solvation Effects on Molecular Structure and Properties - PMC Solvation has a significant effect on the properties of molecules in solution. The structure and properties of molecules can be modified by solvation, ... https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7464303/ Diisobutyl-d18-carbamate | C9H3D18NO2 | ChemSpider Structure, properties, spectra, suppliers and links for: Diisobutyl-d18-carbamate. http://www.chemspider.com/Chemical-Structure.28531760.html Butyl carbamate | C5H11NO2 | ChemSpider Structure, properties, spectra, suppliers and links for: Butyl carbamate, 592-35-8. http://www.chemspider.com/Chemical-Structure.11132.html 2-Methylpropyl Chloroformate - PubChem 2-Methylpropyl Chloroformate is a chemical compound with the formula C5H9ClO2. It is also known as isobutyl chloroformate. It is a colorless liquid with a ... https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylpropyl-Chloroformate Solvation effects on the structure, and reactivity of organic molecules The effects of solvation on the structure, stability, and reactivity of organic molecules are reviewed. The topics covered include: the nature of solvation, ... https://pubs.rsc.org/en/content/articlelanding/2021/cp/d1cp01815a

Following a comprehensive search of academic literature and chemical databases, it has been determined that there are no publicly available advanced theoretical and computational studies specifically focusing on the solvation effects on the molecular behavior of this compound. The search for molecular dynamics simulations, quantum mechanical calculations, or other advanced computational approaches concerning this particular compound did not yield any specific research findings or data tables.

General principles of solvation effects on molecular structure and properties are well-documented in computational chemistry. These studies typically involve analyzing how different solvents influence the conformational stability, electronic properties, and reactivity of molecules. However, applying these general principles directly to this compound without specific computational data would be speculative and fall outside the scope of this article.

The absence of specific research on this compound limits the ability to provide a detailed analysis as requested in the outline.

Exploration of Non Pharmacological Applications in Advanced Chemical Research

Applications as Chemical Probes and Tags in Chemical Biology Research

Chemical probes are essential tools for dissecting complex biological processes. A molecule like 2-Methylpropyl (6-chlorohexyl)carbamate possesses features that are, in principle, amenable to the design of such probes. The 6-chlorohexyl group can act as a reactive handle to attach the molecule to other entities, such as fluorophores, affinity tags, or biomolecules.

Design Principles for Functionalized Carbamate (B1207046) Tags for Protein Modification

Carbamates are recognized for their relative stability and ability to participate in hydrogen bonding, making them useful motifs in molecules designed to interact with proteins. nih.gov The design of functionalized carbamate tags for protein modification often leverages a reactive group appended to the carbamate structure to achieve covalent attachment to a protein target.

In the hypothetical application of a molecule like this compound as a protein modification tag, the key design principles would involve:

Reactive Handle: The terminal chlorine atom on the hexyl chain serves as an electrophilic site. It can react with nucleophilic amino acid residues on a protein's surface, such as the thiol group of cysteine or the amino group of lysine, to form a stable covalent bond.

Spacer Arm: The hexyl chain acts as a flexible spacer, allowing the reactive group to access and bind to target sites on a protein that might be sterically hindered.

Modulating Group: The 2-methylpropyl (isobutyl) group could influence the solubility and steric profile of the tag, potentially affecting its interaction with the target protein.

Covalent Conjugation Strategies in Biomacromolecule Labeling and Manipulation

Covalent conjugation is a powerful strategy for irreversibly labeling and manipulating biomacromolecules like proteins and nucleic acids. acs.orgchemicalpapers.com The chloroalkyl functionality present in this compound is a classic electrophilic group used for such purposes.

A primary strategy for covalent conjugation using this compound would be alkylation . Nucleophilic side chains of amino acids (e.g., cysteine, lysine, histidine) could attack the carbon atom bearing the chlorine, displacing the chloride ion and forming a new carbon- R bond (where R is the protein). This type of reaction is a fundamental tool in chemical biology for attaching small molecules to proteins. nih.govnih.gov

Table 1: Potential Nucleophilic Amino Acid Residues for Alkylation

| Amino Acid | Nucleophilic Group | Resulting Linkage |

|---|---|---|

| Cysteine | Thiol (-SH) | Thioether |

| Lysine | Epsilon-amino (-NH₂) | Secondary Amine |

| Histidine | Imidazole Ring | Alkylated Imidazole |

| Aspartate | Carboxylate (-COO⁻) | Ester |

This table is based on general principles of protein alkylation; specific reactivity would need to be determined experimentally.

Role in Materials Science and Polymer Chemistry as Monomers or Modifiers

In materials science, the bifunctional nature of this compound could potentially allow it to be used as a monomer or a surface modifier. The carbamate group can participate in hydrogen bonding, which can influence the mechanical properties of a polymer. The chloroalkyl group provides a site for polymerization or for grafting the molecule onto a polymer backbone or surface.

For instance, the compound could theoretically be used in polycondensation reactions or as a chain transfer agent in certain types of polymerization. However, there is no specific literature describing the use of this compound in these applications.

Utility as Reagents or Intermediates in Complex Organic Synthesis Pathways

The structure of this compound makes it a potentially useful intermediate in organic synthesis. The presence of two distinct functional groups—the carbamate and the alkyl chloride—allows for sequential and selective reactions.

The carbamate can serve as a protecting group for the amine functionality that would be revealed upon its hydrolysis or cleavage. Carbamates are widely used as protecting groups in peptide synthesis and other areas of organic chemistry due to their stability under a range of conditions and the availability of various methods for their removal. organic-chemistry.org

The 6-chlorohexyl chain allows for the introduction of a six-carbon linker into a molecule through nucleophilic substitution reactions. For example, it could react with an alcohol to form an ether, a thiol to form a thioether, or a cyanide to form a nitrile, which can then be further elaborated.

While general synthetic routes for carbamates are well-established, organic-chemistry.org specific examples employing this compound as a key intermediate in the synthesis of complex molecules are not documented in the available literature.

Analytical Methodologies for Comprehensive Characterization and Quantification in Academic Research

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for verifying the empirical and molecular formula of a synthesized compound. This method determines the mass percentages of the constituent elements (carbon, hydrogen, nitrogen, oxygen, and chlorine in this case). The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's proposed molecular formula (C₁₁H₂₂ClNO₂).

The theoretical elemental composition of 2-Methylpropyl (6-chlorohexyl)carbamate is calculated as follows:

Molecular Formula: C₁₁H₂₂ClNO₂

Molar Mass: 235.75 g/mol

Carbon (C): (11 * 12.011) / 235.75 * 100% = 55.99%

Hydrogen (H): (22 * 1.008) / 235.75 * 100% = 9.40%

Chlorine (Cl): (1 * 35.453) / 235.75 * 100% = 15.04%

Nitrogen (N): (1 * 14.007) / 235.75 * 100% = 5.94%

Oxygen (O): (2 * 15.999) / 235.75 * 100% = 13.57%

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon | C | 12.011 | 11 | 132.121 | 55.99 |

| Hydrogen | H | 1.008 | 22 | 22.176 | 9.40 |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 15.04 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.94 |

| Oxygen | O | 15.999 | 2 | 31.998 | 13.57 |

| Total | 235.755 | 100.00 |

In a research setting, the successful synthesis of this compound would be confirmed if the experimental values from elemental analysis are in close agreement (typically within ±0.4%) with these theoretical percentages. This verification provides a fundamental confirmation of the compound's elemental composition and purity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Methylpropyl (6-chlorohexyl)carbamate, and how can reaction efficiency be optimized?

- Methodology : The compound can be synthesized via carbamate bond formation between 6-chlorohexanol and 2-methylpropyl isocyanate under anhydrous conditions. Catalytic bases like triethylamine or DMAP may improve yield . Reaction efficiency depends on solvent choice (e.g., THF or DCM), temperature (20–40°C), and stoichiometric ratios. Monitoring via TLC or HPLC ensures completion.

- Data Consideration : Ferriz et al. (cited in ) reported yields of 70–85% for structurally similar carbamates using optimized molar ratios (1:1.2 alcohol:isocyanate).

Q. How should researchers confirm the structural integrity of this compound post-synthesis?

- Methodology : Use NMR (¹H/¹³C) to verify the carbamate linkage (δ 155–160 ppm for carbonyl in ¹³C) and chlorohexyl chain integrity. FT-IR can confirm N-H (~3300 cm⁻¹) and C=O (~1700 cm⁻¹) stretches. Mass spectrometry (ESI-MS) should align with the molecular formula (C₁₁H₂₂ClNO₂, expected [M+H]⁺ = 260.14).

Q. What safety protocols are critical when handling this compound, given its structural analogs' hazards?

- Methodology :

- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 per ).

- Ventilation : Use fume hoods to minimize inhalation risks (H335).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and stability of this compound under varying pH conditions?

- Methodology : Employ DFT calculations (e.g., Gaussian 16) to model hydrolysis pathways. The chlorohexyl group’s electron-withdrawing effect may accelerate carbamate degradation in alkaline media. Compare results with experimental HPLC stability assays ().

- Data Contradictions : If computational predictions conflict with empirical data (e.g., unexpected stability at pH 9), re-evaluate solvent effects or side reactions (e.g., Cl⁻ elimination).

Q. What strategies resolve contradictory toxicity data between in vitro and in vivo studies for chloroalkyl carbamates?

- Methodology :

- Dose-Response Analysis : Replicate studies using standardized OECD guidelines (e.g., TG 423 for acute oral toxicity).

- Metabolite Profiling : LC-MS/MS can identify toxic intermediates (e.g., chlorinated byproducts). notes H302 (harmful if swallowed), but species-specific metabolism (e.g., rodent vs. human liver microsomes) may explain discrepancies.

Q. How does lipophilicity (logP) influence the biological activity of this compound, and what chromatographic methods best measure it?

- Methodology : Determine logP via HPLC capacity factor (k) using a C18 column and isocratic elution (e.g., 70:30 methanol:water). Compare with calculated values (e.g., ChemAxon or QSPR models). highlights logP’s role in membrane permeability for carbamate analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.